N-Acetyl Sulfamethoxazole-d4 (major)

Overview

Description

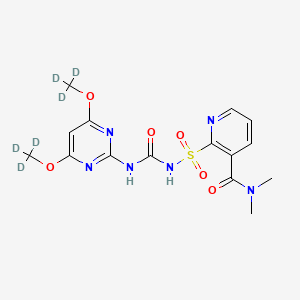

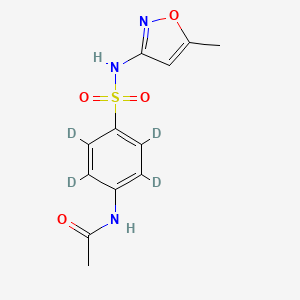

N-Acetyl Sulfamethoxazole-d4 is a stable isotope of a metabolite of Sulfamethoxazole . It is a sulfonamide compound having a 4-acetamidophenyl group attached to the sulfur atom and a 1,2-oxazol-3-yl group attached to the nitrogen atom . It is mainly used for drug metabolism research and drug monitoring .

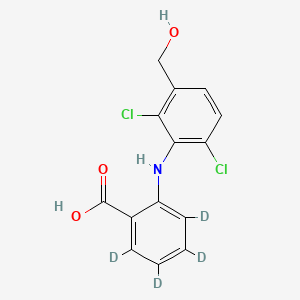

Molecular Structure Analysis

The molecular formula of N-Acetyl Sulfamethoxazole-d4 is C12H13N3O4S . The structure includes a 4-acetamidophenyl group attached to the sulfur atom and a 1,2-oxazol-3-yl group attached to the nitrogen atom .Physical And Chemical Properties Analysis

The molecular weight of N-Acetyl Sulfamethoxazole-d4 is 299.34 g/mol . Other physical and chemical properties are not explicitly mentioned in the search results.Scientific Research Applications

Pharmacokinetic Studies

N-Acetyl Sulfamethoxazole-d4 is significantly involved in pharmacokinetic studies. Kim and Kang (2016) developed a chromatographic method for determining N(1)-acetyl sulfisoxazole and its metabolites, providing insights into the relative bioavailability compared to sulfisoxazole in rats. This research contributes to understanding the drug's metabolism and systemic exposure (Kim & Kang, 2016). Additionally, Vree et al. (1995) investigated the pharmacokinetics of sulfamethoxazole and its metabolites in human volunteers, offering critical data on the drug's absorption, metabolism, and excretion (Vree et al., 1995).

Environmental Impact and Removal Techniques

Prasannamedha and Kumar (2020) reviewed the environmental impact of sulfamethoxazole, focusing on its occurrence in various ecosystems and discussing cleaner techniques for its removal, such as adsorption and photocatalytic degradation (Prasannamedha & Kumar, 2020).

Analytical Method Development

VijeyAanandhi et al. (2021) focused on developing and validating an effective method for evaluating sulfamethoxazole in human plasma, employing advanced liquid-liquid extraction techniques. This research is crucial for bioequivalence studies and the assessment of combined formulations (VijeyAanandhi et al., 2021).

Environmental Fate and Persistence

Radke et al. (2009) studied the biodegradation potential of river sediment for sulfamethoxazole and its metabolites, including N4-acetyl-SMX. Their findings indicate the capability of natural ecosystems to degrade these compounds, underlining the importance of including human metabolites in environmental assessments (Radke et al., 2009).

Drug Metabolite Studies in Unique Contexts

DeMasi et al. (2020) presented a rare case of obstructing ureteral calculi composed of N4-acetyl-sulfamethoxazole in an HIV patient, contributing to the understanding of drug metabolites in unique medical contexts (DeMasi et al., 2020).

Mechanism of Action

Target of Action

N-Acetyl Sulfamethoxazole-d4 (major) is a stable isotope-labeled metabolite of Sulfamethoxazole . Its primary targets are the same as those of Sulfamethoxazole, which is a synthetic antimicrobial agent used to treat various bacterial infections .

Mode of Action

N-Acetyl Sulfamethoxazole-d4 (major) functions as an internal standard for the quantification of Sulfamethoxazole in biological samples using mass spectrometry . It acts by replacing specific hydrogen atoms with deuterium, allowing for accurate measurement of Sulfamethoxazole levels in experimental samples .

Biochemical Pathways

The biochemical pathways affected by N-Acetyl Sulfamethoxazole-d4 (major) are the same as those affected by Sulfamethoxazole. Sulfamethoxazole belongs to the class of sulfonamide drugs, which inhibit bacterial synthesis of dihydrofolic acid, thereby suppressing bacterial growth and reproduction .

Pharmacokinetics

Through its isotopic labeling, N-Acetyl Sulfamethoxazole-d4 enables the measurement and analysis of the pharmacokinetics, metabolism, and distribution of Sulfamethoxazole in experimental studies without affecting its biological activity .

Result of Action

The result of N-Acetyl Sulfamethoxazole-d4’s action involves facilitating the accurate and reliable quantification of Sulfamethoxazole levels, contributing to the understanding of its behavior and interactions within biological systems .

properties

IUPAC Name |

N-[2,3,5,6-tetradeuterio-4-[(5-methyl-1,2-oxazol-3-yl)sulfamoyl]phenyl]acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13N3O4S/c1-8-7-12(14-19-8)15-20(17,18)11-5-3-10(4-6-11)13-9(2)16/h3-7H,1-2H3,(H,13,16)(H,14,15)/i3D,4D,5D,6D | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GXPIUNZCALHVBA-LNFUJOGGSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NO1)NS(=O)(=O)C2=CC=C(C=C2)NC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1=C(C(=C(C(=C1NC(=O)C)[2H])[2H])S(=O)(=O)NC2=NOC(=C2)C)[2H] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13N3O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

299.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

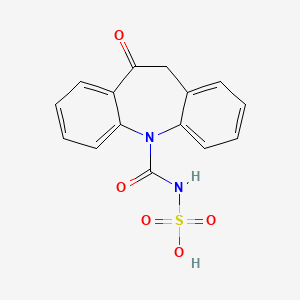

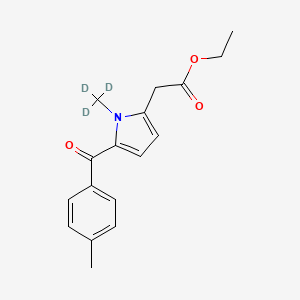

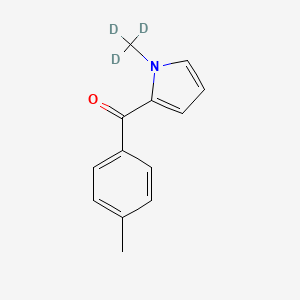

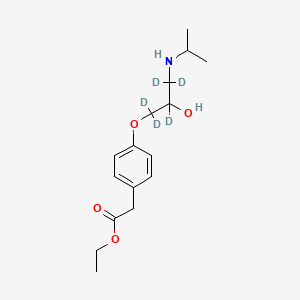

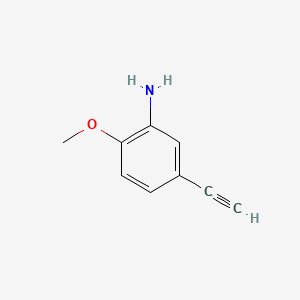

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.